An In-depth Technical Guide to the Chemical Properties and Structure of 4,4'-DMAR Isomers
An In-depth Technical Guide to the Chemical Properties and Structure of 4,4'-DMAR Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological profile of the isomers of 4,4'-dimethylaminorex (4,4'-DMAR). The information is intended for researchers, scientists, and professionals involved in drug development and forensic analysis.
Chemical Structure and Physicochemical Properties
4,4'-Dimethylaminorex (4,4'-DMAR), with the IUPAC name 4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine, is a synthetic stimulant and a substituted oxazoline derivative. Its molecular structure contains two chiral centers, giving rise to four possible stereoisomers, which can exist as two pairs of enantiomers: (±)-cis and (±)-trans racemates.[1] The cis and trans nomenclature refers to the relative positions of the methyl group at the 4-position and the tolyl group at the 5-position of the oxazoline ring.
Table 1: Physicochemical Properties of 4,4'-DMAR Isomers
| Property | (±)-cis-4,4'-DMAR | (±)-trans-4,4'-DMAR |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O |
| Molecular Weight | 190.25 g/mol | 190.25 g/mol |
| Appearance | Colorless solid (free base) | Colorless solid (free base) |
| Melting Point (Free Base) | 136-138°C | 101-103°C |
| Melting Point (HCl Salt) | 163-165°C | Not reported |
Source:[2]
Synthesis of 4,4'-DMAR Isomers
The synthesis of both (±)-cis- and (±)-trans-4,4'-DMAR can be achieved from the same precursor, 4'-methylnorephedrine. The choice of cyclizing agent determines the resulting stereochemistry.[3]
Synthesis of (±)-cis-4,4'-DMAR
The synthesis of the (±)-cis isomer involves the reaction of 4'-methylnorephedrine with cyanogen bromide (CNBr).[3]
Synthesis of (±)-trans-4,4'-DMAR
The synthesis of the (±)-trans isomer is achieved by reacting 4'-methylnorephedrine with potassium cyanate (KOCN).[3]
Analytical Characterization
The differentiation and identification of 4,4'-DMAR isomers are crucial for forensic and research purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this characterization.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4,4'-DMAR Isomers
| Isomer | H-4 | H-5 | 4-CH₃ | C-4 | C-5 |
| (±)-cis-4,4'-DMAR | 4.41 | 5.74 | 0.84 | 59.50 | 85.59 |
| (±)-trans-4,4'-DMAR | 4.05 | 5.08 | 1.40 | 63.71 | 90.25 |
Solvent: CDCl₃. Source:[3]
Pharmacology
The pharmacological effects of 4,4'-DMAR isomers are primarily mediated by their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Both the cis and trans isomers are potent monoamine releasers.[1][3]
Monoamine Transporter Activity
In vitro studies using rat brain synaptosomes and human embryonic kidney (HEK) 293 cells have demonstrated that 4,4'-DMAR isomers are potent releasers of dopamine, norepinephrine, and serotonin.[3][4]
Table 3: In Vitro Monoamine Releasing Potency (EC₅₀, nM) of 4,4'-DMAR Isomers in Rat Brain Synaptosomes
| Isomer | DAT | NET | SERT |
| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |
| (±)-trans-4,4'-DMAR | 24.4 | 31.6 | 59.9 |
Table 4: In Vitro Monoamine Transporter Inhibition (IC₅₀, µM) of (±)-cis-4,4'-DMAR in HEK293 Cells
| Transporter | IC₅₀ (µM) |
| DAT | < 2 |
| NET | < 2 |
| SERT | < 2 |
Source:[4]
Vesicular Monoamine Transporter 2 (VMAT2) Interaction
(±)-cis-4,4'-DMAR has also been shown to inhibit the vesicular monoamine transporter 2 (VMAT2) with a potency similar to that of MDMA.[4] VMAT2 is responsible for packaging monoamines into synaptic vesicles for subsequent release.
Experimental Protocols
Synthesis of (±)-cis- and (±)-trans-4,4'-DMAR
A general synthetic route starts with 4-methylpropiophenone and proceeds through the formation of 4'-methylnorephedrine.[3]
Synthesis of 4,4'-DMAR isomers.
Detailed Methodology:
-
Synthesis of 4'-methylnorephedrine (precursor): This is typically achieved through a multi-step process starting from 4-methylpropiophenone, involving bromination, reaction with methylamine, and subsequent reduction.[3]
-
Synthesis of (±)-cis-4,4'-DMAR: 4'-methylnorephedrine is reacted with cyanogen bromide in a suitable solvent.[3]
-
Synthesis of (±)-trans-4,4'-DMAR: 4'-methylnorephedrine is reacted with potassium cyanate in a suitable solvent.[3]
NMR Analysis
Instrumentation: A Bruker AV600 NMR spectrometer (or equivalent) is used.[3]
Sample Preparation:
-
Dissolve 5-10 mg of the 4,4'-DMAR isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) for free base analysis or deuterated methanol (CD₃OD) for hydrochloride salt analysis.[3]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single-pulse (e.g., zg30 on Bruker).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Proton-decoupled (e.g., zgpg30 on Bruker).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more.
Monoamine Transporter Release Assay (Rat Brain Synaptosomes)
This assay measures the ability of a compound to induce the release of radiolabeled monoamines from isolated nerve terminals.
Monoamine release assay workflow.
Detailed Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation.
-
Radiolabeling: Incubate the synaptosomes with a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Superfusion: Place the loaded synaptosomes in a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.
-
Drug Application: Add varying concentrations of the 4,4'-DMAR isomer to the superfusion buffer.
-
Fraction Collection: Collect fractions of the superfusate over time.
-
Quantification: Measure the amount of radioactivity in each fraction using liquid scintillation counting.
-
Data Analysis: Plot the drug-evoked release as a function of drug concentration to determine the EC₅₀ value.[3]
Monoamine Transporter Inhibition Assay (HEK293 Cells)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the specific transporter.
Monoamine transporter inhibition assay.
Detailed Methodology:
-
Cell Culture: Grow HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium.
-
Plating: Seed the cells into 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the 4,4'-DMAR isomer for a short period (e.g., 5-10 minutes).
-
Substrate Addition: Add a fixed concentration of the respective radiolabeled monoamine substrate.
-
Incubation: Incubate for a defined time (e.g., 1-5 minutes) to allow for transporter-mediated uptake.
-
Washing: Rapidly wash the cells with ice-cold buffer to terminate uptake and remove unbound radiolabel.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percent inhibition of uptake as a function of drug concentration to determine the IC₅₀ value.[4]
Signaling Pathway
The primary signaling mechanism of 4,4'-DMAR isomers involves their action as substrate-type releasers at monoamine transporters. This leads to a non-vesicular release of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations and enhancing monoaminergic neurotransmission.[3]
Signaling pathway of 4,4'-DMAR.
Conclusion
This technical guide has provided a detailed overview of the chemical and pharmacological properties of 4,4'-DMAR isomers. The data presented highlight the potent and non-selective monoamine-releasing effects of these compounds. The detailed experimental protocols and diagrams are intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science. Further research into the specific activities of the individual enantiomers is warranted to fully elucidate their pharmacological and toxicological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
